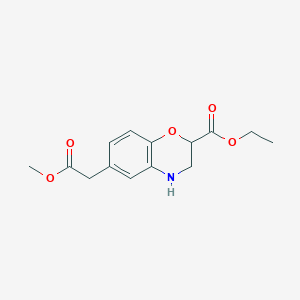

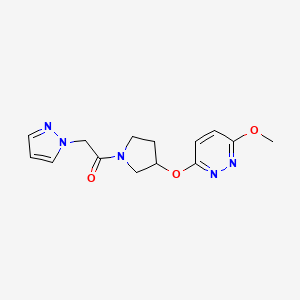

![molecular formula C12H13N3O2S B2496622 (2E)-2-[(E)-2-[1-(4-甲氧基苯基)乙烯基]肼-1-基]-1,3-噻唑烷-4-酮 CAS No. 326886-04-8](/img/structure/B2496622.png)

(2E)-2-[(E)-2-[1-(4-甲氧基苯基)乙烯基]肼-1-基]-1,3-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the condensation of thiosemicarbazides with various aldehydes or ketones in the presence of suitable catalysts. One common approach to synthesize similar compounds includes the reaction of ethylidene-N-phenylhydrazinecarbothioamides with dimethyl acetylenedicarboxylate, followed by characterization through spectroscopic methods and confirmed by single crystal X-ray crystallography (Hassan et al., 2014). Another method involves microwave-assisted synthesis, which offers advantages such as short reaction times and high yields (Sujatha & Vedula, 2019).

Molecular Structure Analysis

X-ray crystallography is a pivotal technique for determining the molecular structure of thiazolidinone derivatives. The compound "(2RS)-3-[(2RS)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-2-(pyridin-3-yl)thiazolidin-4-one" provides insights into the structural aspects of similar compounds. It crystallizes in the triclinic system, and the analysis reveals intermolecular hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Kavitha et al., 2006).

Chemical Reactions and Properties

Reactivity towards azides and nucleophilic attack are significant properties of thiazolidinones. The reactions with 4-methoxyphenylazide, for instance, lead to a variety of products through non-selective nucleophilic attack at multiple electrophilic centers, showcasing the compound's diverse reactivity profile (Omar et al., 2000).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for understanding a compound's behavior in different environments. The synthesis and characterization processes provide valuable information about these properties. For instance, microwave irradiation without solvent has been shown to be an efficient method for synthesizing thiazolidinones, indicating their potential stability and solubility under various conditions (Sujatha & Vedula, 2019).

Chemical Properties Analysis

Thiazolidinones exhibit a range of chemical properties, including antibacterial and antifungal activities. Their interactions with microorganisms and the resulting antimicrobial efficacy are crucial for their potential application in medicinal chemistry. Compounds synthesized from thiazolidinone derivatives have shown significant activity against various strains of bacteria and fungi, underscoring their importance in developing new therapeutic agents (Hassan et al., 2014).

科学研究应用

抗菌活性

已合成并评估了与查询化合物结构相似的取代乙基亚甲基肼基亚甲基-1,3-噻唑-4-酮类化合物的抗菌活性。值得注意的是,其中一种化合物对铜绿假单胞菌表现出显著活性,最小抑制浓度(MIC)值为1.12 μg/mL (Hassan et al., 2014)。此外,已制备了噻唑烷-4-酮和噻嗪-4-酮,并展示了抗菌和抗真菌活性,尽管不同化合物针对的具体微生物和有效性程度有所不同 (Gadre et al., 2007)。

抗真菌活性

已合成一系列含有2,4-二取代噻唑环的席夫碱,与查询化合物结构相关,并展示了对各种菌株(包括白念珠菌、新生隐球菌和黄曲霉)的中等至优异的抗真菌活性 (Bharti et al., 2010)。还研究了基于氟喹诺酮的4-噻唑烷酮的抗菌和抗真菌效果,一些化合物表现出有希望的抑制潜力 (Patel & Patel, 2010)。

抗癌和抗肿瘤应用

抗癌活性

已合成含有吡啶基团的噻唑和咪唑烷衍生物,并对其结构进行了表征。这些化合物,包括5-苯基-2-[(6-乙酰吡啶-2-基乙亚甲基)肼基]噻唑-4和1-[(6-乙酰吡啶-2-基乙亚甲基)氨基]-2-硫代咪唑烷-4-酮,已针对MCF-7人类乳腺癌细胞系进行了抗肿瘤活性评估 (Al-Saleem et al., 2018)。

抗肿瘤活性

已准备了一系列新型噻唑衍生物,并对其针对MCF-7肿瘤细胞的抗肿瘤活性进行了评估,一些化合物表现出有希望的活性 (Mahmoud et al., 2021)。此外,还研究了各种噻唑化合物的抗微生物和抗癌特性,表现出对革兰氏阳性和阴性细菌的有效性,以及对各种癌细胞系(包括HepG-2、HCT-116和MDA-MB-231)的显著细胞毒活性 (Al-Mutabagani et al., 2021)。

未来方向

: Stenutz. “Structure and physical data for (2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one.” Link : Conformational analysis, X-ray crystallographic, FT-IR, FT-Raman, DFT. “The authors thank Misrimal Navajee Munoth Jain Engineering College Management, Thoraipakkam, Chennai 600 097, India for their support. We thank financial support from Spanish Ministerio de Economía y Competitividad (MAT2010-15094, Factoría de Cristalización – Consolider Ingenio 2010, FEDER funds.” Link : Springer. Link

属性

IUPAC Name |

(2E)-2-[(E)-1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8(9-3-5-10(17-2)6-4-9)14-15-12-13-11(16)7-18-12/h3-6H,7H2,1-2H3,(H,13,15,16)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBRMYPGUSLXQJ-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C1NC(=O)CS1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C\1/NC(=O)CS1)/C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

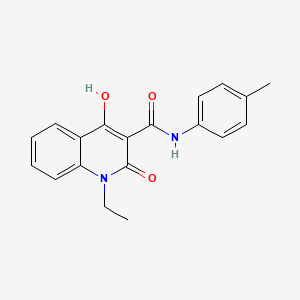

![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)

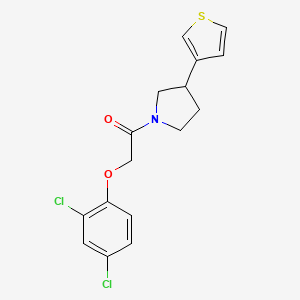

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)

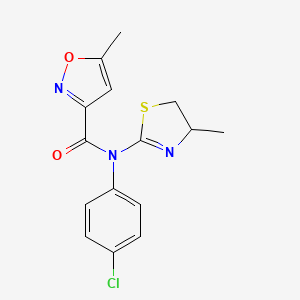

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)

![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)